molecular formula C9H17N3 B3085146 1-Hexyl-1H-pyrazol-4-amine CAS No. 1152512-37-2

1-Hexyl-1H-pyrazol-4-amine

Cat. No.: B3085146
CAS No.: 1152512-37-2
M. Wt: 167.25 g/mol
InChI Key: YWDPYQIFDIXABS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hexyl-1H-pyrazol-4-amine is an organic compound with the molecular formula C9H17N3. It belongs to the class of pyrazoles, which are characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.

Preparation Methods

The synthesis of 1-Hexyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hexylhydrazine with 1,3-diketones or α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Hexyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives.

Mechanism of Action

The mechanism of action of 1-Hexyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes such as cyclooxygenase (COX) or kinases involved in signaling pathways. The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and exerting therapeutic effects .

Properties

IUPAC Name

1-hexylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-2-3-4-5-6-12-8-9(10)7-11-12/h7-8H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDPYQIFDIXABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=C(C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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